ATWLPPR Peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

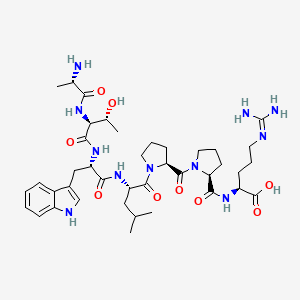

2D Structure

Properties

Molecular Formula |

C40H61N11O9 |

|---|---|

Molecular Weight |

840.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C40H61N11O9/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44)/t22-,23+,27-,28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

MKSPBYRGLCNGRC-OEMOKZHXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

ATWLPPR Peptide: A Technical Guide to its Mechanism of Action as a Neuropilin-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide ATWLPPR has emerged as a significant anti-angiogenic agent with therapeutic potential in oncology and ophthalmology. This document provides a comprehensive technical overview of the core mechanism of action of ATWLPPR. It details the peptide's interaction with its primary receptor, Neuropilin-1 (NRP-1), its role in modulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway, and the downstream cellular consequences. This guide synthesizes key quantitative data, outlines detailed experimental protocols from foundational studies, and presents visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Core Mechanism of Action: Competitive Antagonism of NRP-1

The primary mechanism of action of the ATWLPPR peptide is its function as a selective antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform.[1][2][3] ATWLPPR, also referred to as A7R, specifically binds to NRP-1 and competitively inhibits the binding of VEGF165 to this receptor.[1][4] This inhibitory action disrupts the formation of the VEGF165/NRP-1/VEGFR-2 ternary complex, which is crucial for amplifying VEGF-induced signaling that leads to angiogenesis, vascular permeability, and cell migration.[2][3][5]

The anti-angiogenic properties of ATWLPPR have been demonstrated in both in vitro and in vivo models, where it has been shown to decrease tumor growth and angiogenesis in breast cancer models and alleviate retinal vascular injury in experimental diabetic retinopathy.[1][2][3][4]

Structural Basis of Interaction

Structure-function analyses have revealed the critical residues within the ATWLPPR sequence for its binding affinity and inhibitory function. The C-terminal sequence "LPPR" is essential for its activity, with the terminal arginine (R) residue playing a pivotal role in the interaction with NRP-1.[1][4] Molecular dynamics simulations suggest that the functional groups of this arginine residue form a network of hydrogen bonds with NRP-1, contributing significantly to the stability of the peptide-receptor complex.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound in various experimental settings.

| Parameter | Value | Assay/Model | Reference |

| IC50 (ATWLPPR) | 19 µM | Competitive binding assay with VEGF165 for NRP-1 | [6] |

| IC50 (ATWLPPR) | 60-84 µM | Competitive binding assay with VEGF165 for NRP-1 | [4] |

| IC50 (TPC-Ahx-ATWLPPR) | 171 µM | Competitive binding assay with VEGF165 for NRP-1 | [6] |

| In Vivo Dosage | 400 µg/kg (daily) | Mouse model of diabetic retinopathy | [3] |

Table 1: Binding Affinity and In Vivo Dosage of ATWLPPR.

| Experimental Model | Key Findings | Quantitative Endpoint | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TPC-Ahx-ATWLPPR uptake was 25-fold higher than the unconjugated photosensitizer. | Cellular Uptake | [6] |

| HUVEC | TPC-Ahx-ATWLPPR exhibited a 10.4-fold enhancement in photodynamic activity. | Photodynamic Activity | [6] |

| Diabetic Mouse Model | ATWLPPR treatment prevented the decrease in b-wave amplitudes and the increase in implicit times in electroretinography. | Electroretinography (ERG) | [2][3] |

| Diabetic Mouse Model | ATWLPPR treatment reduced occludin degradation and albumin extravasation. | Vascular Integrity | [2][3] |

| Diabetic Mouse Model | ATWLPPR treatment reduced levels of VEGF, GFAP, and ICAM-1. | Protein Expression | [2][3] |

Table 2: In Vitro and In Vivo Efficacy Data for ATWLPPR and its Conjugates.

Signaling Pathways Modulated by ATWLPPR

ATWLPPR exerts its biological effects by intercepting the VEGF signaling cascade at the level of the NRP-1 co-receptor. The following diagram illustrates the canonical VEGF signaling pathway and the point of intervention by ATWLPPR.

Caption: ATWLPPR competitively inhibits VEGF165 binding to NRP-1, blocking downstream signaling.

By preventing VEGF165 from binding to NRP-1, ATWLPPR effectively dampens the activation of VEGFR-2.[3][5] This leads to the downregulation of several downstream signaling pathways implicated in angiogenesis and vascular permeability, including those involving SRC family kinases and ABL kinases.[7][8] In the context of diabetic retinopathy, ATWLPPR treatment has been shown to reduce oxidative stress and the expression of pro-inflammatory and pro-angiogenic factors such as VEGF itself, Glial Fibrillary Acidic Protein (GFAP), and Intercellular Adhesion Molecule 1 (ICAM-1).[2][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of the this compound.

Competitive Binding Assay

This assay is used to determine the ability of ATWLPPR to compete with VEGF165 for binding to NRP-1.

Caption: Workflow for a competitive binding assay to determine the IC50 of ATWLPPR.

Protocol:

-

Recombinant NRP-1 protein is coated onto the wells of a microtiter plate.

-

A constant concentration of labeled VEGF165 (e.g., biotinylated or radiolabeled) is added to the wells along with increasing concentrations of the this compound.

-

The plate is incubated to allow for competitive binding to occur.

-

The wells are washed to remove unbound ligands.

-

The amount of labeled VEGF165 bound to the immobilized NRP-1 is quantified using an appropriate detection method (e.g., streptavidin-HRP for biotinylated VEGF165).

-

The data is plotted as the percentage of bound labeled VEGF165 against the concentration of ATWLPPR, and the IC50 value is calculated.

In Vivo Model of Diabetic Retinopathy

This model is used to assess the therapeutic efficacy of ATWLPPR in a disease context.

Protocol:

-

Diabetes is induced in C57BL/6 mice via streptozotocin injection.

-

One week after induction, mice are treated with daily subcutaneous injections of ATWLPPR (400 µg/kg) or saline as a control.[3]

-

After a defined period (e.g., five weeks), various physiological and molecular endpoints are assessed.

-

Electroretinography (ERG): To evaluate retinal function.[2][3]

-

Fundus Fluorescence Angiography (FFA): To observe retinal vasculature in vivo.

-

Western Blotting: To quantify protein levels of occludin (for vascular integrity), albumin extravasation, VEGF, GFAP, and ICAM-1 in retinal tissue.[2][3]

Cell-Based Assays

Human Umbilical Vein Endothelial Cell (HUVEC) Uptake Assay:

-

HUVECs are cultured in appropriate media.

-

Cells are incubated with a fluorescently labeled ATWLPPR conjugate (e.g., TPC-Ahx-ATWLPPR) for various time points.

-

For competition experiments, an excess of unlabeled ATWLPPR is added.

-

After incubation, cells are washed, and the intracellular fluorescence is quantified to determine uptake.[6]

Conclusion

The this compound represents a well-characterized Neuropilin-1 antagonist with a clear mechanism of action. Its ability to selectively disrupt the VEGF165/NRP-1 interaction provides a targeted approach to inhibit pathological angiogenesis and vascular permeability. The quantitative data and established experimental protocols detailed in this guide offer a solid foundation for further research and development of ATWLPPR-based therapeutics. Future investigations may focus on optimizing peptide stability, exploring novel delivery systems, and expanding its therapeutic applications to other NRP-1-dependent pathologies.

References

- 1. Structure-function analysis of the antiangiogenic this compound inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress | PLOS One [journals.plos.org]

- 3. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VEGF165-induced vascular permeability requires NRP1 for ABL-mediated SRC family kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ATWLPPR Peptide: A Selective Neuropilin-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide ATWLPPR has emerged as a significant research tool and potential therapeutic agent due to its selective inhibition of Neuropilin-1 (NRP-1). Identified through phage display technology, this peptide demonstrates potent anti-angiogenic properties by competitively blocking the binding of Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform, to its co-receptor NRP-1. This targeted action modulates the downstream signaling cascades pivotal in angiogenesis, making ATWLPPR a subject of intensive investigation in oncology and ophthalmology, particularly in the contexts of tumor growth and diabetic retinopathy. This guide provides a comprehensive overview of the ATWLPPR peptide, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and a visual representation of its role in cellular signaling pathways.

Introduction

The this compound, with the amino acid sequence Ala-Thr-Trp-Leu-Pro-Pro-Arg, is a synthetically derived heptapeptide.[1] Its discovery stemmed from a phage display library screening designed to identify molecules that could interfere with the VEGF signaling axis.[2] While initially thought to bind to the Kinase Domain Receptor (KDR), also known as VEGFR-2, subsequent research clarified its primary target as Neuropilin-1 (NRP-1).[3] NRP-1 is a non-tyrosine kinase transmembrane glycoprotein that acts as a co-receptor for several growth factors, including VEGF-A. By binding to NRP-1, ATWLPPR allosterically inhibits the interaction between VEGF165 and NRP-1, thereby attenuating the pro-angiogenic signals mediated by the VEGF/VEGFR-2 complex.[4] The C-terminal LPPR sequence, and most critically the final arginine residue, have been identified as essential for the peptide's inhibitory activity.[4]

Mechanism of Action

The primary mechanism of action of the this compound is the competitive inhibition of the VEGF165 binding to Neuropilin-1.[4] In normal angiogenesis, VEGF165 binds to both VEGFR-2 and its co-receptor NRP-1 on the surface of endothelial cells. The formation of this ternary complex significantly enhances the signaling potency of VEGFR-2, leading to increased endothelial cell proliferation, migration, and tube formation.[5]

The this compound mimics the C-terminal region of VEGF165, allowing it to bind to the same site on NRP-1.[4] This binding event physically obstructs the interaction of VEGF165 with NRP-1, effectively uncoupling the co-receptor from the VEGFR-2 signaling complex. While VEGF165 can still bind to VEGFR-2, the absence of the NRP-1-mediated enhancement leads to a significant reduction in the overall pro-angiogenic signal. This targeted inhibition makes ATWLPPR a valuable tool for dissecting the specific role of NRP-1 in angiogenesis and a potential therapeutic candidate for diseases characterized by excessive blood vessel growth.

Signaling Pathway

The following diagram illustrates the inhibitory effect of the this compound on the VEGF-A/NRP-1 signaling pathway.

Caption: ATWLPPR competitively inhibits VEGF-A binding to NRP-1.

Quantitative Data

The biological activity of the this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of VEGF165 Binding to Neuropilin-1

| Assay Type | System | IC50 Value | Reference |

| Competitive Binding | Recombinant NRP-1 | 19 µM | [3] |

| Competitive Binding | Recombinant NRP-1 | 60-84 µM | [1] |

Table 2: In Vivo Efficacy in a Diabetic Retinopathy Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Dosage | ATWLPPR (400 µg/kg, s.c. daily) | Prevents retinal vascular injury | [5] |

| Oxidative Stress | ATWLPPR | Decreased malondialdehyde (MDA) levels | [5] |

| Oxidative Stress | ATWLPPR | Increased superoxide dismutase (SOD) activity | [5] |

| Inflammation | ATWLPPR | Reduced expression of VEGF, GFAP, and ICAM-1 | [5] |

Table 3: In Vivo Anti-Tumor Activity

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Nude Mice | MDA-MB-231 Breast Cancer Xenograft | ATWLPPR | Inhibited tumor growth and reduced blood vessel density | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of key experimental protocols used to characterize the this compound.

Competitive VEGF165-NRP-1 Binding Assay (ELISA-based)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of ATWLPPR on the binding of VEGF165 to NRP-1.

Workflow Diagram:

Caption: Workflow for a competitive ELISA to measure ATWLPPR activity.

Methodology:

-

Coating: 96-well microplates are coated with recombinant human NRP-1 overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding.

-

Competition: A constant concentration of biotinylated VEGF165 is mixed with serial dilutions of the this compound. These mixtures are then added to the NRP-1 coated wells and incubated.

-

Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the biotinylated VEGF165 captured by NRP-1.

-

Substrate Reaction: Following another wash step, a chromogenic substrate such as 3,3',5,5'-Tetramethylbenzidine (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

-

Quantification: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of VEGF165 bound to NRP-1.

-

Data Analysis: The absorbance values are plotted against the concentration of ATWLPPR, and the IC50 value is calculated, representing the concentration of the peptide required to inhibit 50% of the VEGF165 binding.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of ATWLPPR to inhibit the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.

Methodology:

-

Matrix Preparation: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to polymerize.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the this compound.

-

Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of tubes is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

In Vivo Diabetic Retinopathy Model

This protocol describes the use of a streptozotocin (STZ)-induced diabetic mouse model to evaluate the in vivo efficacy of ATWLPPR in preventing retinal damage.[5]

Methodology:

-

Induction of Diabetes: Diabetes is induced in mice by intraperitoneal injections of STZ. Blood glucose levels are monitored to confirm the diabetic status.

-

Treatment: A cohort of diabetic mice is treated with daily subcutaneous injections of ATWLPPR (e.g., 400 µg/kg), while a control group receives saline.[5]

-

Evaluation of Retinal Damage: After a defined period, various parameters of retinal health are assessed:

-

Electroretinography (ERG): To measure the electrical responses of the retinal cells to light.

-

Fundus Fluorescein Angiography (FFA): To visualize the retinal vasculature and assess for leakage.

-

Immunohistochemistry and Western Blotting: To quantify the expression of markers for inflammation (e.g., ICAM-1, GFAP), vascular integrity (e.g., occludin), and angiogenesis (e.g., VEGF).

-

Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and superoxide dismutase (SOD) levels in retinal tissue.

-

Conclusion

The this compound is a well-characterized and potent inhibitor of the VEGF165/NRP-1 interaction. Its specificity for NRP-1 provides a valuable tool for investigating the nuanced roles of this co-receptor in angiogenesis and other biological processes. The compelling in vitro and in vivo data, particularly in the contexts of cancer and diabetic retinopathy, underscore its potential as a lead compound for the development of novel anti-angiogenic therapies. Further research focusing on optimizing its pharmacokinetic properties and exploring its efficacy in a broader range of pathological conditions is warranted. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the therapeutic and investigational potential of the this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. embopress.org [embopress.org]

- 3. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-function analysis of the antiangiogenic this compound inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

ATWLPPR Peptide: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide ATWLPPR has emerged as a significant modulator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. This peptide, identified through phage display technology, selectively targets Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A). By competitively inhibiting the binding of the VEGF₁₆₅ isoform to NRP-1, ATWLPPR effectively attenuates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the discovery and history of the ATWLPPR peptide, detailed experimental protocols for its characterization, a summary of its quantitative binding affinities, and a visualization of its mechanism of action.

Discovery and History

The discovery of the this compound, also referred to as A7R, was a result of screening a mutated phage display library for peptides that bind to Neuropilin-1 (NRP-1).[1] This technique allows for the presentation of a vast diversity of peptides on the surface of bacteriophages, enabling the selection of those with high affinity for a specific target molecule. The initial screens identified ATWLPPR as a potent and selective ligand for NRP-1.[1][2]

Subsequent studies focused on elucidating its mechanism of action, revealing that ATWLPPR competitively inhibits the binding of VEGF₁₆₅ to NRP-1.[1][3] This is significant because the interaction between VEGF₁₆₅ and NRP-1 enhances the pro-angiogenic signaling mediated by the primary VEGF receptor, VEGFR2. By disrupting this interaction, ATWLPPR demonstrates anti-angiogenic properties.[4] These findings have spurred further research into its therapeutic potential, particularly in disease contexts characterized by pathological angiogenesis, such as cancer and diabetic retinopathy.[1][4]

Quantitative Data Summary

The binding affinity and inhibitory potency of the this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of the peptide's effectiveness in displacing the natural ligand (VEGF₁₆₅) from its receptor (NRP-1).

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 19 µM | Competitive binding assay with NRP-1 recombinant chimeric protein. | [2] |

| IC₅₀ | 60-84 µM | Inhibition of VEGF-A₁₆₅ binding to NRP-1. |

Note: Variations in IC₅₀ values can be attributed to different experimental setups, such as the specific cell lines or recombinant proteins used, and the assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound.

Phage Display for Peptide Discovery

This protocol outlines the general steps involved in screening a phage display peptide library to identify peptides that bind to a target protein, such as Neuropilin-1.

Materials:

-

Ph.D.™ Phage Display Peptide Library (e.g., from New England Biolabs)

-

Recombinant Neuropilin-1 (NRP-1) protein

-

96-well microtiter plates

-

Coating Buffer (0.1 M NaHCO₃, pH 8.6)

-

Blocking Buffer (e.g., 0.5% BSA in TBS)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Elution Buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)

-

Neutralization Buffer (1 M Tris-HCl, pH 9.1)

-

E. coli host strain (e.g., ER2738)

-

LB medium with appropriate antibiotics

-

Agar plates

Procedure:

-

Target Immobilization: Coat the wells of a 96-well plate with 100 µL of NRP-1 solution (10-100 µg/mL in Coating Buffer) and incubate overnight at 4°C.

-

Blocking: Wash the wells three times with TBST. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Biopanning:

-

Wash the wells again with TBST.

-

Add the phage display library (diluted in TBST) to the coated wells and incubate for 1 hour at room temperature with gentle agitation.

-

Wash the wells extensively (10-20 times) with TBST to remove non-binding phages.

-

-

Elution: Add 100 µL of Elution Buffer to each well and incubate for 10 minutes to dissociate the bound phages.

-

Neutralization: Transfer the eluted phages to a microcentrifuge tube containing 15 µL of Neutralization Buffer.

-

Amplification: Infect a mid-log phase culture of E. coli with the eluted phages and grow overnight.

-

Phage Precipitation: Precipitate the amplified phages from the culture supernatant using polyethylene glycol (PEG)/NaCl.

-

Subsequent Rounds of Panning: Repeat the panning procedure (steps 3-7) for 3-5 rounds, using the amplified phage pool from the previous round as the input. This enriches the phage population for high-affinity binders.

-

Clone Selection and Sequencing: After the final round of panning, plate the eluted phages on agar with the E. coli host to obtain individual plaques. Pick individual plaques, amplify the phages, and sequence the integrated DNA to identify the peptide sequence.

Competitive ELISA for IC₅₀ Determination

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC₅₀ value of ATWLPPR for the inhibition of VEGF₁₆₅ binding to NRP-1.

Materials:

-

Recombinant NRP-1 protein

-

Biotinylated VEGF₁₆₅

-

This compound (and other competitor peptides)

-

96-well microtiter plates

-

Coating Buffer, Blocking Buffer, TBST (as above)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with NRP-1 as described in the phage display protocol.

-

Blocking: Block the wells with Blocking Buffer.

-

Competition Reaction:

-

Prepare serial dilutions of the this compound.

-

In a separate plate or tubes, pre-incubate a constant concentration of biotinylated VEGF₁₆₅ with the various concentrations of ATWLPPR for 30 minutes.

-

Add the pre-incubated mixtures to the NRP-1 coated wells and incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the wells thoroughly with TBST.

-

Add Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour.

-

Wash the wells again with TBST.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

-

Measurement: Stop the reaction by adding Stop Solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the logarithm of the ATWLPPR concentration. The IC₅₀ is the concentration of ATWLPPR that causes a 50% reduction in the binding of biotinylated VEGF₁₆₅.

In Vivo Matrigel Plug Angiogenesis Assay

This protocol details an in vivo assay to evaluate the anti-angiogenic effect of ATWLPPR.[1][5][6][7]

Materials:

-

Matrigel (growth factor reduced)

-

VEGF₁₆₅

-

This compound

-

Anesthetic

-

Syringes and needles

-

Mice (e.g., C57BL/6 or nude mice)

-

Formalin

-

Paraffin

-

Microtome

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

-

Microscope

Procedure:

-

Preparation of Matrigel Mixtures: On ice, mix Matrigel with VEGF₁₆₅ to induce angiogenesis. For the experimental group, also add the this compound to the mixture. A control group should receive Matrigel with VEGF₁₆₅ but without the peptide.

-

Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will solidify at body temperature, forming a plug.

-

Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

-

Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

-

Histological Analysis:

-

Fix the plugs in formalin overnight.

-

Embed the plugs in paraffin and section them using a microtome.

-

Perform immunohistochemistry on the sections using an antibody against an endothelial cell marker (e.g., CD31) to visualize the blood vessels.

-

-

Quantification: Quantify the extent of angiogenesis by measuring the density of blood vessels within the Matrigel plugs using microscopy and image analysis software. Compare the vessel density between the control and ATWLPPR-treated groups.

Signaling Pathways and Visualizations

ATWLPPR exerts its anti-angiogenic effects by interfering with the VEGF signaling pathway at the level of the NRP-1 co-receptor. The binding of VEGF₁₆₅ to both VEGFR2 and NRP-1 is crucial for a robust angiogenic signal. ATWLPPR's binding to NRP-1 prevents the formation of the ternary VEGF₁₆₅/NRP-1/VEGFR2 complex, thereby dampening the downstream signaling cascade.

ATWLPPR Mechanism of Action

Caption: ATWLPPR inhibits VEGF₁₆₅ binding to NRP-1, disrupting downstream signaling.

Experimental Workflow for ATWLPPR Characterization

References

- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Structure-function analysis of the antiangiogenic this compound inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 6. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the ATWLPPR Peptide: Sequence, Structure, and Anti-Angiogenic Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATWLPPR peptide, a heptapeptide with significant anti-angiogenic properties. It details its discovery, structure-activity relationship, mechanism of action, and preclinical efficacy. This document is intended to serve as a valuable resource for researchers in the fields of oncology, ophthalmology, and drug development.

Core Concepts: The this compound

The this compound, also known as A7R, is a synthetic heptapeptide with the amino acid sequence Ala-Thr-Trp-Leu-Pro-Pro-Arg. It was identified through the screening of a mutated phage display library for its ability to bind to Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), primarily the VEGF165 isoform.[1][2] ATWLPPR functions as a selective antagonist of the VEGF165/NRP-1 interaction, thereby inhibiting downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[1] This inhibitory action confers its anti-angiogenic and anti-tumor properties.[1][2]

Structure and Function

The biological activity of the this compound is intrinsically linked to its primary and secondary structure. In solution, ATWLPPR adopts an extended conformation.[2] The binding to its molecular target, NRP-1, is thought to occur via an "induced fit" mechanism, where the peptide undergoes a conformational change upon interacting with the receptor.[2]

Structure-Activity Relationship

Alanine scanning mutagenesis has been instrumental in elucidating the contribution of each amino acid residue to the peptide's inhibitory activity. The C-terminal tetrapeptide sequence, Leu-Pro-Pro-Arg (LPPR), is critical for its function, accounting for approximately 75% of the total inhibitory effect on VEGF165 binding to NRP-1.[1] The C-terminal arginine residue is particularly crucial for this interaction.[1][2]

Table 1: Quantitative Analysis of ATWLPPR and its Analogs

| Peptide Sequence | Description | IC50 (µM) | Inhibition of VEGF165 binding to NRP-1 at 100 µM | Reference |

| ATWLPPR | Wild-type peptide | 19 - 84 | 82% | [1][3] |

| LPPR | C-terminal tetrapeptide | - | Responsible for 75% of inhibition | [1] |

Note: Specific IC50 values for each alanine-substituted analog are not consistently reported in the reviewed literature; however, the qualitative importance of the C-terminal residues is well-established.

Mechanism of Action: The VEGF/NRP-1 Signaling Pathway

VEGF165 is a potent pro-angiogenic factor that exerts its effects by binding to two cell surface receptors: VEGF Receptor 2 (VEGFR2) and Neuropilin-1 (NRP-1). NRP-1 acts as a co-receptor that enhances the binding of VEGF165 to VEGFR2, thereby amplifying downstream signaling. This signaling cascade promotes endothelial cell proliferation, migration, and survival, which are all key processes in angiogenesis.[4][5]

The this compound competitively inhibits the binding of VEGF165 to the b1 domain of NRP-1.[6] This disruption of the VEGF165/NRP-1 complex attenuates the potentiation of VEGFR2 signaling. Consequently, downstream signaling pathways, including the phosphorylation of Akt and Extracellular signal-regulated kinase (ERK), are suppressed.[7][8]

Preclinical Efficacy

The anti-angiogenic properties of ATWLPPR have been demonstrated in various preclinical models, including cancer and diabetic retinopathy.

Oncology

In vivo studies have shown that systemic administration of ATWLPPR can significantly reduce tumor growth and angiogenesis in breast cancer models.[1][2] This is attributed to the inhibition of neovascularization within the tumor microenvironment.

Table 2: In Vivo Efficacy of ATWLPPR in Breast Cancer Models

| Animal Model | Treatment Regimen | Tumor Volume Reduction | Microvessel Density (MVD) Reduction | Reference |

| Nude mice with breast cancer xenografts | Not specified in detail in the abstracts | Statistically significant decrease in tumor growth | Statistically significant decrease in angiogenesis | [1][2] |

Note: While the source abstracts confirm a significant reduction, specific percentages of tumor volume and MVD reduction are not provided.

Diabetic Retinopathy

ATWLPPR has also shown therapeutic potential in models of diabetic retinopathy, a condition characterized by pathological retinal angiogenesis and vascular leakage. Treatment with ATWLPPR has been shown to preserve vascular integrity and reduce oxidative stress in the retinas of diabetic mice.[9][10]

Table 3: In Vivo Efficacy of ATWLPPR in a Diabetic Retinopathy Mouse Model

| Outcome Measure | Diabetic Control Group | ATWLPPR-Treated Diabetic Group | p-value | Reference |

| Retinal Vascular Leakage (Extravascular Albumin) | Significantly increased | Significantly suppressed | < 0.05 | [9][11] |

| Retinal Leukocyte Adhesion | Significantly increased | Significantly reduced | < 0.05 | [11] |

| Retinal Reactive Oxygen Species (ROS) Formation | Significantly increased | Significantly reduced | < 0.05 | [11] |

| Retinal Occludin Expression (Tight Junction Protein) | Significantly decreased | Preserved | < 0.05 | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of the this compound.

Peptide Discovery: Phage Display

ATWLPPR was identified from a random peptide library displayed on the surface of M13 bacteriophage. The process, known as biopanning, involves the selection of phages that bind to a specific target, in this case, an anti-VEGF165 monoclonal antibody, which led to the isolation of peptides that mimic the NRP-1 binding site of VEGF165.

Protocol Outline:

-

Library Construction: A library of random oligonucleotides is synthesized and cloned into a phagemid vector, fusing the encoded peptides to a phage coat protein (e.g., pIII).

-

Biopanning: The phage library is incubated with the immobilized target. Non-binding phages are removed by washing, and bound phages are eluted.

-

Amplification: The eluted phages are amplified by infecting E. coli.

-

Iterative Selection: The biopanning and amplification steps are repeated for several rounds to enrich for high-affinity binders.

-

Analysis: Individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequence.

In Vitro Activity: VEGF165/NRP-1 Competitive Binding ELISA

The inhibitory activity of ATWLPPR on the VEGF165/NRP-1 interaction is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:

-

Coating: A 96-well microplate is coated with recombinant NRP-1.

-

Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk).

-

Competition: A constant concentration of biotinylated VEGF165 is mixed with varying concentrations of the this compound.

-

Incubation: The VEGF165/ATWLPPR mixture is added to the NRP-1 coated wells and incubated.

-

Detection: The plate is washed, and bound biotinylated VEGF165 is detected by adding streptavidin-horseradish peroxidase (HRP) followed by a chromogenic substrate (e.g., TMB).

-

Analysis: The absorbance is read, and the IC50 value (the concentration of ATWLPPR that inhibits 50% of VEGF165 binding) is calculated.

In Vivo Angiogenesis: Matrigel Plug Assay

The Matrigel plug assay is a widely used in vivo model to assess angiogenesis.

Protocol Outline:

-

Preparation: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF) and, in the test group, the anti-angiogenic compound (ATWLPPR).

-

Implantation: The Matrigel mixture is subcutaneously injected into mice, where it forms a solid plug.

-

Incubation: The plug is left in place for a period of time (e.g., 7-14 days) to allow for blood vessel infiltration.

-

Explantation and Analysis: The Matrigel plug is excised, fixed, and sectioned. Angiogenesis is quantified by staining for endothelial cell markers (e.g., CD31) and measuring the microvessel density.

Conclusion and Future Directions

The this compound is a well-characterized inhibitor of the VEGF165/NRP-1 interaction with demonstrated anti-angiogenic activity in preclinical models of cancer and diabetic retinopathy. Its specific mechanism of action and the detailed understanding of its structure-activity relationship make it an attractive candidate for further drug development. Future research may focus on optimizing its pharmacokinetic properties through medicinal chemistry approaches, such as peptidomimetics or conjugation to nanoparticles, to enhance its therapeutic potential. Furthermore, exploring its efficacy in other angiogenesis-dependent diseases could broaden its clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-function analysis of the antiangiogenic this compound inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis for Selective Vascular Endothelial Growth Factor-A (VEGF-A) Binding to Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress | PLOS One [journals.plos.org]

ATWLPPR Peptide in Angiogenesis: A Technical Guide to its Mechanism and Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, wound healing, and tissue repair.[1] However, its dysregulation is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis.[2] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) family of proteins, particularly VEGF-A.[1] The biological effects of VEGF-A are primarily transduced through its binding to two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[3][4]

VEGFR-2 is considered the principal mediator of the mitogenic, migratory, and survival signals that drive angiogenesis.[4][5] The signaling potential of VEGFR-2 is significantly enhanced by its association with co-receptors, most notably Neuropilin-1 (NRP-1).[5][6] NRP-1, a non-tyrosine kinase transmembrane glycoprotein, functions as a co-receptor for the VEGF165 isoform of VEGF-A, forming a ternary complex with VEGFR-2 that amplifies downstream signaling cascades.[6][7] Given its critical role in potentiating VEGF signaling, NRP-1 has emerged as a promising target for anti-angiogenic therapies.

This guide focuses on the heptapeptide ATWLPPR (also known as A7R), a selective antagonist of NRP-1.[7][8] Identified through phage display library screening, ATWLPPR has demonstrated significant anti-angiogenic properties by specifically inhibiting the VEGF165-NRP-1 interaction.[9][10] This document provides an in-depth overview of the ATWLPPR peptide, its mechanism of action, the signaling pathways it modulates, and the experimental evidence supporting its function in angiogenesis.

Core Mechanism of Action

The this compound functions as a competitive antagonist at the VEGF165 binding site on Neuropilin-1.[7][9] Unlike broad-spectrum VEGF inhibitors, ATWLPPR's action is highly specific. It selectively inhibits the binding of VEGF165 to NRP-1 without affecting the interaction of VEGF with its primary signaling receptors, VEGFR-1 or VEGFR-2.[9]

Structural and functional analyses have revealed that the C-terminal tetrapeptide sequence, LPPR , is crucial for its inhibitory activity, with the terminal arginine residue playing a key role.[7][8] This specific binding prevents the formation of the VEGF165/NRP-1/VEGFR-2 ternary complex, thereby attenuating the amplified downstream signaling that promotes endothelial cell proliferation, migration, and vascular permeability.[5][9]

Signaling Pathway Modulation

The pro-angiogenic signaling cascade initiated by VEGF165 is critically dependent on the formation of the NRP-1/VEGFR-2 complex. This complex formation leads to robust phosphorylation of VEGFR-2, which in turn activates multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, promoting cell proliferation and survival, respectively.[4][11]

ATWLPPR disrupts this initial step. By occupying the VEGF binding site on NRP-1, it prevents the co-receptor from enhancing VEGFR-2 activation. This leads to a significant reduction in VEGF-induced signaling, resulting in decreased endothelial cell proliferation and tube formation, and a reduction in vascular permeability and inflammation.[5][9]

Quantitative Analysis of ATWLPPR Activity

The inhibitory potency of ATWLPPR has been quantified in various binding assays. The half-maximal inhibitory concentration (IC50) provides a measure of the peptide's effectiveness in disrupting the VEGF165-NRP-1 interaction.

| Compound | Target | IC50 Value | Assay Context | Reference |

| ATWLPPR | Neuropilin-1 (NRP-1) | 60-84 µM | Inhibition of VEGF-A165 binding to NRP-1. | [7] |

| ATWLPPR | Neuropilin-1 (NRP-1) | 19 µM | Binding to NRP-1 recombinant chimeric protein. | [12] |

| TPC-Ahx-ATWLPPR | Neuropilin-1 (NRP-1) | 171 µM | Binding of a photosensitizer-conjugated peptide to NRP-1. | [12] |

Experimental Evidence and Protocols

The anti-angiogenic effects of ATWLPPR have been validated through a series of rigorous in vitro and in vivo experiments.

In Vitro Studies

In vitro assays using human endothelial cells are fundamental for assessing the direct effects of compounds on the cellular processes of angiogenesis.

Summary of In Vitro Findings

| Assay | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | ATWLPPR inhibited VEGF-induced proliferation in a dose-dependent manner. | [9][10] |

| Tubulogenesis Assay | HUVEC on Matrigel | The peptide diminished the formation of capillary-like tubular structures induced by VEGF. | [9] |

| VEGF Binding Assay | Cells expressing only NRP-1 | ATWLPPR inhibited radiolabeled VEGF165 binding to NRP-1. | [9] |

| Cellular Uptake | HUVEC | Conjugation of ATWLPPR to a photosensitizer increased its uptake by 25-fold compared to the free drug, an effect that was reversed by adding excess free ATWLPPR. |[12] |

Detailed Experimental Protocol: Endothelial Cell Tube Formation Assay

-

Plate Preparation: A 96-well culture plate is coated with Matrigel Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium containing VEGF (e.g., 50 ng/mL).

-

Treatment: The HUVEC suspension is treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The treated cells are seeded onto the prepared Matrigel plate and incubated at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Analysis: The formation of capillary-like networks (tubes) is observed and photographed using an inverted microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Studies

Animal models are essential for evaluating the physiological effects of ATWLPPR on angiogenesis and its therapeutic potential in disease contexts.

Summary of In Vivo Findings

| Animal Model | Disease Context | Dosage | Key Outcome | Reference |

|---|---|---|---|---|

| Rabbit Corneal Model | VEGF-induced Angiogenesis | Not specified | ATWLPPR completely abolished VEGF-induced angiogenesis in the cornea. | [10] |

| Nude Mice Xenograft | Breast Cancer (MDA-MB-231 cells) | Not specified | Administration of ATWLPPR inhibited tumor growth and reduced blood vessel density. | [9] |

| STZ-induced Diabetic Mice | Diabetic Retinopathy | 400 µg/kg daily (subcutaneous) | ATWLPPR preserved retinal vascular integrity, reduced vascular leakage, decreased oxidative stress, and significantly reduced leukocyte attachment to retinal vessels. |[5][6] |

Detailed Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Retinopathy Mouse Model

-

Animal Model: Eight-week-old male C57BL/6 mice are used.[5][6] All protocols are approved by an Institutional Animal Care and Use Committee.

-

Induction of Diabetes: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) at a dose of 75 mg/kg on alternate days for up to 3 injections. Blood glucose levels are monitored, and mice with levels ≥16.7 mmol/L are considered diabetic.[5]

-

Treatment Groups: Mice are randomly divided into three groups: a non-diabetic normal control group, a diabetic group receiving daily subcutaneous saline injections, and a diabetic group receiving daily subcutaneous injections of ATWLPPR (400 µg/kg body weight).[5]

-

Treatment Regimen: Treatment begins one week after the induction of diabetes and continues for a predetermined period (e.g., five weeks).[5]

-

Outcome Assessment: At the end of the study period, various endpoints are evaluated:

-

Retinal Function: Assessed using electroretinography (ERG).

-

Vascular Integrity: Analyzed by measuring the extravasation of albumin (vascular leakage) and the expression of tight junction proteins like occludin via Western blotting.[6]

-

Leukostasis: Adherent leukocytes in retinal vasculature are quantified by perfusion with Concanavalin A and fluorescence microscopy.[5]

-

Protein Expression: Levels of VEGF, ICAM-1, and GFAP in the retina are measured by Western blotting or immunohistochemistry to assess inflammation and retinal stress.[6]

-

Therapeutic Implications and Future Directions

The selective inhibition of the NRP-1 co-receptor represents a targeted strategy to modulate pathological angiogenesis. By dampening the potentiation of VEGFR-2 signaling rather than blocking the receptor entirely, ATWLPPR may offer a more nuanced therapeutic approach with a potentially different side-effect profile compared to broad VEGF/VEGFR inhibitors.

The preclinical data strongly support the therapeutic potential of ATWLPPR in:

-

Oncology: By reducing tumor angiogenesis, ATWLPPR can inhibit tumor growth and vascularization.[9] Its specificity for NRP-1, which is often overexpressed on tumor cells in addition to endothelial cells, could provide dual anti-tumor and anti-angiogenic effects.

-

Ophthalmology: In diseases like diabetic retinopathy, ATWLPPR has been shown to protect against retinal vascular injury, reduce inflammation, and preserve vascular integrity.[5][6]

Future research should focus on optimizing the peptide's pharmacokinetics, exploring different delivery systems to enhance its stability and bioavailability, and conducting further preclinical studies in a wider range of angiogenesis-dependent diseases. The development of small molecule mimetics based on the active LPPR motif could also lead to orally available drugs with similar therapeutic benefits.

Conclusion

The this compound is a potent and selective inhibitor of Neuropilin-1. Its mechanism of action—competitively blocking VEGF165 binding to its co-receptor NRP-1—provides a targeted means of downregulating the pathological angiogenesis that drives diseases such as cancer and diabetic retinopathy. Extensive in vitro and in vivo data have validated its ability to inhibit endothelial cell proliferation and migration, reduce tumor vascularity, and protect against retinal vascular damage. As a well-characterized tool for modulating the VEGF signaling axis, ATWLPPR serves as both a valuable research probe and a promising lead for the development of next-generation anti-angiogenic therapeutics.

References

- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 2. Frontiers | “Decoding” Angiogenesis: New Facets Controlling Endothelial Cell Behavior [frontiersin.org]

- 3. Targeting angiogenesis: Structural characterization and biological properties of a de novo engineered VEGF mimicking peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-function analysis of the antiangiogenic this compound inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a peptide blocking vascular endothelial growth factor (VEGF)-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Cell-Penetrating Peptide–Vascular Endothelial Growth Factor Small Interfering Ribonucleic Acid Complex That Mediates the Inhibition of Angiogenesis by Human Umbilical Vein Endothelial Cells and in an Ex Vivo Mouse Aorta Ring Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATWLPPR Peptide and its Interaction with the VEGF-A Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heptapeptide ATWLPPR has emerged as a significant tool in the study of angiogenesis and vascular-related pathologies. Initially identified through phage display, this peptide selectively targets Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). By binding to NRP-1, ATWLPPR competitively inhibits the binding of the VEGF165 isoform, thereby attenuating downstream signaling pathways crucial for endothelial cell proliferation, migration, and new blood vessel formation. This technical guide provides a comprehensive overview of the ATWLPPR peptide, including its binding characteristics, mechanism of action, and the experimental methodologies used to elucidate its function.

This compound: Binding Affinity and Specificity

The this compound functions as an antagonist to the VEGF-A signaling pathway not by directly binding to VEGF-A, but by targeting its co-receptor, Neuropilin-1 (NRP-1). This interaction prevents the binding of VEGF-A, particularly the VEGF165 isoform, to NRP-1, which is a critical step in the formation of the pro-angiogenic signaling complex with VEGF Receptor 2 (VEGFR-2).

The binding affinity of ATWLPPR for NRP-1 has been quantified through various biophysical and biochemical assays. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Method | Reference |

| IC50 | 19 µM | Competitive Binding Assay | [1] |

| IC50 Range | 60-84 µM | Competitive Binding Assay | [2] |

| Kd (similar peptide) | 33 µM | Isothermal Titration Calorimetry | [3] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of the peptide required to inhibit 50% of VEGF165 binding to NRP-1. A lower IC50 value signifies a higher binding affinity.

Kd (Dissociation constant) represents the concentration of the peptide at which half of the NRP-1 receptors are occupied. A lower Kd value indicates a stronger binding affinity.

Mechanism of Action: Inhibition of the VEGF-A/NRP-1/VEGFR-2 Signaling Pathway

VEGF-A is a pivotal regulator of angiogenesis. Upon binding of the VEGF165 isoform to both NRP-1 and VEGFR-2, a ternary signaling complex is formed. This complex formation enhances the autophosphorylation of VEGFR-2, leading to the activation of multiple downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

The this compound disrupts the initial step of this process by occupying the VEGF-A binding site on NRP-1. This competitive inhibition prevents the formation of the ternary complex and subsequently dampens the entire downstream signaling cascade.

Signaling Pathway Diagram

References

- 1. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of C-terminal Sequence on Competitive Semaphorin Binding to Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ATWLPPR Peptide in Tumor Growth: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The heptapeptide ATWLPPR has emerged as a significant subject of investigation in oncology for its potential to inhibit tumor growth through the targeted disruption of angiogenesis. This technical guide provides a comprehensive overview of the ATWLPPR peptide, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the VEGF/NRP-1 Axis

The primary anti-tumor activity of the this compound stems from its specific interaction with Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is heavily reliant on VEGF signaling.[4][5][6] ATWLPPR acts as an antagonist by binding to NRP-1 and selectively inhibiting the binding of VEGF165 to this receptor.[1][2] This disruption of the VEGF165/NRP-1 interaction impedes downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis and consequently, tumor growth.[2][3][4]

Interestingly, ATWLPPR has been shown to inhibit VEGF165 binding to NRP-1 without affecting its interaction with the primary VEGF receptors, VEGFR-1 (flt-1) and VEGFR-2 (KDR).[2] This specificity highlights NRP-1 as a viable target for anti-angiogenic therapies.[2] The C-terminal arginine residue of the this compound has been identified as crucial for its binding and inhibitory activity.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the this compound.

| Binding Affinity | |

| Parameter | Value |

| IC50 (ATWLPPR for NRP-1) | 19 µM[7] |

| IC50 (TPC-Ahx-ATWLPPR for NRP-1) | 171 µM[7] |

| IC50 (ATWLPPR for NRP-1) | 60-84 µM[3] |

| In Vitro Efficacy | |

| Parameter | Observation |

| TPC-Ahx-ATWLPPR cellular uptake in HUVEC | Up to 25-fold greater than TPC alone[7] |

| In vitro photodynamic activity of TPC-Ahx-ATWLPPR | 10.4-fold enhancement compared to TPC[7] |

| In Vivo Efficacy (MDA-MB-231 Breast Cancer Xenograft Model) | |

| Parameter | Observation |

| Effect on Tumor Growth | Inhibition of MDA-MB-231 xenograft growth[2] |

| Effect on Tumor Vasculature | Reduced blood vessel density and endothelial cell area[2] |

| Effect on Tumor Cell Proliferation | No alteration in the proliferation indices of the tumor[2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz (DOT language).

References

- 1. Structure-function analysis of the antiangiogenic this compound inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Endothelial VEGFR Coreceptors Neuropilin-1 and Neuropilin-2 Are Essential for Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Targeting angiogenesis: structural characterization and biological properties of a de novo engineered VEGF mimicking peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATWLPPR Peptide and its Modulation of the VEGF/NRP-1 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The heptapeptide Ala-Thr-Trp-Leu-Pro-Pro-Arg (ATWLPPR), also known as A7R, is a selective antagonist of the Neuropilin-1 (NRP-1) receptor. By specifically inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A), isoform 165, to NRP-1, ATWLPPR effectively attenuates downstream pro-angiogenic signaling. This guide provides a comprehensive overview of the ATWLPPR peptide, its mechanism of action, the signaling pathways it modulates, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to ATWLPPR and its Target: Neuropilin-1

The this compound is a synthetic heptapeptide identified through phage display library screening for its ability to bind to NRP-1.[1][2][3] Neuropilin-1 is a transmembrane glycoprotein that acts as a crucial co-receptor for several growth factors, most notably VEGF-A₁₆₅.[1][3][4] While NRP-1 has no intrinsic kinase activity, its binding to VEGF-A₁₆₅ significantly enhances the interaction between VEGF-A₁₆₅ and its primary signaling receptor, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[4][5] This ternary complex formation (VEGF-A₁₆₅/NRP-1/VEGFR2) amplifies downstream signaling cascades that are pivotal for angiogenesis—the formation of new blood vessels from pre-existing ones.[6]

The anti-angiogenic properties of ATWLPPR stem from its ability to competitively inhibit the VEGF-A₁₆₅/NRP-1 interaction, thereby preventing the potentiation of VEGFR2 signaling.[1][2] This has positioned ATWLPPR as a valuable tool for studying angiogenesis and a potential therapeutic agent for diseases characterized by pathological neovascularization, such as cancer and diabetic retinopathy.[1][2][3][5]

The ATWLPPR-Modulated Signaling Pathway

ATWLPPR does not activate a signaling pathway itself; rather, it inhibits the enhancement of the canonical VEGF-A/VEGFR2 pathway provided by NRP-1. The peptide binds to NRP-1 and sterically hinders the binding of VEGF-A₁₆₅.[1][2] This disruption has significant downstream consequences.

The Core Signaling Axis:

-

Ligand Binding: Under normal physiological conditions, VEGF-A₁₆₅ binds simultaneously to VEGFR2 and NRP-1 on the surface of endothelial cells.

-

Complex Formation: This creates a stable ternary signaling complex. The presence of NRP-1 enhances the binding of VEGF-A₁₆₅ to VEGFR2 and promotes receptor phosphorylation.[4][7]

-

VEGFR2 Activation: Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain.

-

Downstream Cascades: Phosphorylated VEGFR2 acts as a docking site for various adaptor proteins and enzymes, initiating multiple intracellular signaling cascades. Key pathways include:

-

PI3K/Akt Pathway: Promotes cell survival, proliferation, and permeability.

-

RAS/MEK/ERK (MAPK) Pathway: Primarily drives cell proliferation and migration.

-

PLCγ/PKC Pathway: Influences cell migration and vascular permeability.

-

FAK/Src Pathway: Crucial for focal adhesion dynamics, cell motility, and cytoskeletal organization.[8]

-

Mechanism of ATWLPPR Inhibition:

ATWLPPR, by binding to NRP-1, prevents Step 1 of the potentiation process. While VEGF-A₁₆₅ can still bind to and activate VEGFR2 independently, the signal is significantly weaker without the enhancement provided by NRP-1. This leads to reduced VEGFR2 phosphorylation and a dampening of all subsequent downstream signaling pathways.

Figure 1. ATWLPPR's inhibitory effect on the VEGF/NRP-1/VEGFR2 signaling axis.

Quantitative Data

The inhibitory activity of the this compound has been quantified in several studies, primarily through competitive binding assays. The half-maximal inhibitory concentration (IC₅₀) is the most commonly reported metric.

| Parameter | Value | Assay Type | Target System | Reference |

| IC₅₀ | 19 µM | Competitive Binding Assay | Recombinant human NRP-1 protein | [9] |

| IC₅₀ | 60 - 84 µM | Competitive Binding Assay | NRP-1 expressing cells | [10] |

| Inhibition % | 82% at 100 µM | Not specified | VEGF₁₆₅ binding to NRP-1 | N/A |

| In Vivo Dose | 400 µg/kg (s.c.) | Functional Assay | Mouse model of diabetic retinopathy | N/A |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the this compound. These are generalized methods based on standard laboratory practices and should be optimized for specific experimental conditions.

Experiment 1: Competitive NRP-1/VEGF-A₁₆₅ Binding Assay (ELISA)

This assay quantifies the ability of ATWLPPR to inhibit the binding of VEGF-A₁₆₅ to NRP-1 in a cell-free system.

Workflow Diagram:

Figure 2. Workflow for a competitive ELISA to measure ATWLPPR activity.

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human NRP-1 (e.g., 2 µg/mL in PBS). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Competitive Binding:

-

Prepare serial dilutions of the this compound in Binding Buffer (PBS with 0.1% BSA). A typical starting concentration is 1 mM.

-

Prepare a constant concentration of biotinylated VEGF-A₁₆₅ (e.g., 50 ng/mL) in Binding Buffer.

-

Add 50 µL of the ATWLPPR dilutions and 50 µL of the biotinylated VEGF-A₁₆₅ solution to each well. For control wells, add 50 µL of Binding Buffer instead of the peptide.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Washing: Repeat the wash step as in step 2.

-

Detection: Add 100 µL/well of Streptavidin-HRP (conjugated to horseradish peroxidase), diluted in Binding Buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding 50 µL/well of 1 M H₂SO₄.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the log of the ATWLPPR concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Experiment 2: VEGFR2 Phosphorylation Assay (Western Blot)

This assay determines the effect of ATWLPPR on VEGF-A₁₆₅-induced activation of VEGFR2 in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

-

Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of ATWLPPR (e.g., 10 µM, 50 µM, 100 µM) for 1 hour at 37°C. Include a "no peptide" control.

-

Stimulation: Stimulate the cells with VEGF-A₁₆₅ (e.g., 50 ng/mL) for 10 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Immediately place the culture dish on ice, aspirate the media, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 12.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR2 and a loading control like GAPDH or β-actin.

Conclusion

The this compound is a well-characterized inhibitor of the VEGF-A₁₆₅/NRP-1 interaction. Its mechanism of action—attenuating VEGFR2 signaling—makes it a powerful molecular probe for studying angiogenesis and a lead compound for developing anti-angiogenic therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify its binding affinity and validate its functional effects in both cellular and cell-free systems. Further research may focus on improving its in vivo stability and exploring its therapeutic efficacy in a broader range of pathological conditions.

References

- 1. NRP1 interacts with endoglin and VEGFR2 to modulate VEGF signaling and endothelial cell sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 3. Structure-function analysis of the antiangiogenic this compound inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuropilin-1 Inhibitor, this compound, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective induction of neuropilin-1 by vascular endothelial growth factor (VEGF): A mechanism contributing to VEGF-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Review of the ATWLPPR Peptide: A Neuropilin-1 Antagonist for Anti-Angiogenic Therapy

Abstract The heptapeptide ATWLPPR, also known as A7R, is a selective antagonist of Neuropilin-1 (NRP-1), a key co-receptor in the vascular endothelial growth factor (VEGF) signaling pathway. Identified through phage display technology, ATWLPPR functions by competitively inhibiting the binding of VEGF-A165 to NRP-1, thereby attenuating downstream signaling that promotes angiogenesis. This inhibitory action has demonstrated significant therapeutic potential in preclinical models of oncology and ocular diseases, such as diabetic retinopathy. By reducing pathological neovascularization, ATWLPPR serves as a promising agent for anti-angiogenic therapy and as a targeting moiety for drug delivery systems. This technical guide provides a comprehensive review of its mechanism of action, structure-function relationships, quantitative biological data, and key experimental protocols.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process. However, its dysregulation is a hallmark of various pathologies, including cancer and neovascular eye disorders.[1] The Vascular Endothelial Growth Factor (VEGF) family, particularly VEGF-A, are principal mediators of this process.[1] VEGF-A exerts its effects by binding to VEGF receptors (VEGFRs) on endothelial cells. Neuropilin-1 (NRP-1) is a non-tyrosine kinase transmembrane glycoprotein that acts as a co-receptor for VEGF-A165, significantly enhancing its binding to VEGFR2 and amplifying downstream angiogenic signals.[2][3][4]

The ATWLPPR peptide was discovered by screening a phage display library for molecules that interfere with the VEGF pathway.[2][3] It is a heptapeptide with the amino acid sequence Alanine-Tryptophan-Leucine-Proline-Proline-Arginine.[5] Subsequent research confirmed that ATWLPPR specifically binds to NRP-1, selectively inhibiting the VEGF165/NRP-1 interaction.[6][7] This targeted inhibition makes ATWLPPR a valuable tool for dissecting the role of NRP-1 in angiogenesis and a potential therapeutic agent for diseases driven by excessive vascular growth.

Mechanism of Action

The pro-angiogenic effects of VEGF-A165 are significantly potentiated by its interaction with NRP-1. NRP-1 enhances the formation of a ternary complex with VEGF-A165 and VEGFR2, which stabilizes the ligand-receptor interaction and amplifies intracellular signaling cascades, including the activation of ERK, AKT, and p38 MAPK pathways.[8] This amplification promotes endothelial cell proliferation, migration, and survival—key events in angiogenesis.

The this compound functions as a competitive antagonist at the VEGF-binding site on NRP-1.[6][7] By occupying this site, ATWLPPR prevents the binding of VEGF-A165, thereby disrupting the formation of the ternary signaling complex. This leads to a reduction in VEGFR2-mediated signaling, resulting in the inhibition of angiogenesis. The peptide's action is specific to NRP-1; it does not inhibit VEGF165 binding to VEGFR1 or VEGFR2 directly.[7]

Structure-Function Analysis

The anti-angiogenic activity of ATWLPPR is highly dependent on its primary sequence. Structure-function studies using alanine scanning and amino acid deletion have revealed that the C-terminal sequence, -LPPR, is critical for its inhibitory effect.[6] The C-terminal arginine residue, in particular, plays a key role in the peptide's binding and activity, which is consistent with the C-end rule (CendR) motif recognized by NRP-1.[6][9] In solution, the this compound adopts an extended conformation, which is thought to mimic the C-terminal region of VEGF, allowing it to competitively bind to NRP-1.[5]

Quantitative Biological Data

The biological activity of ATWLPPR has been quantified in various assays, demonstrating its potency as an NRP-1 inhibitor and an anti-angiogenic agent.

| Parameter | Value | Assay/Model | Reference |

| Inhibition of VEGF165 Binding to NRP-1 | 82% | In vitro competitive binding assay (at 100 µM) | [10][11] |

| IC50 for NRP-1 Binding | 19 µM | In vitro binding to recombinant NRP-1 protein | [12] |

| IC50 for NRP-1 Binding (alternative) | 60 - 84 µM | In vitro binding assay | [9] |

| Parameter | Dosage / Conditions | Model | Key Outcomes | Reference |

| Anti-Tumor Activity | Not specified | Nude mice with MDA-MB-231 breast cancer xenografts | Inhibited tumor growth, reduced blood vessel density | [6][7] |

| Diabetic Retinopathy | 400 µg/kg, s.c. daily | Streptozotocin-induced diabetic mice | Preserved vascular integrity, decreased oxidative stress, prevented retinal injury | [2][13] |

| Targeted Drug Delivery | N/A | Human umbilical vein endothelial cells (HUVEC) | 25-fold greater uptake of a conjugated photosensitizer compared to the drug alone | [12] |

Key Experimental Protocols

In Vivo Model of Diabetic Retinopathy

This protocol was used to evaluate the protective effects of ATWLPPR on retinal injury in a model of early-stage diabetic retinopathy.[2][3]

-